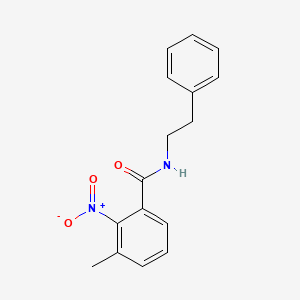
3-chloro-N,N-diethyl-4-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-N,N-diethyl-4-methylbenzamide, commonly known as DEET, is a widely used insect repellent. It was first developed by the US Army in 1946, and since then, it has become one of the most effective and commonly used insect repellents worldwide. DEET is known for its ability to repel a wide range of insects, including mosquitoes, ticks, and fleas.
Wirkmechanismus
DEET works by interfering with the insect's olfactory system. It is believed that DEET blocks the insect's ability to detect carbon dioxide, which is a key component of their host-finding behavior. DEET also masks the scent of the host, making it difficult for the insect to locate its prey.
Biochemical and Physiological Effects:
DEET has been found to have no significant effects on the human body when used as directed. It is generally considered safe for use in insect repellents. However, some studies have suggested that DEET may have mild toxic effects on the nervous system, particularly in children. These effects are generally considered to be mild and reversible.
Vorteile Und Einschränkungen Für Laborexperimente
DEET is an effective insect repellent that has been extensively studied for its insect-repelling properties. It is readily available and easy to synthesize, making it a popular choice for use in lab experiments. However, DEET has limitations in terms of its effectiveness against certain insects and its potential toxicity.
Zukünftige Richtungen
There are several areas of research that could be pursued in the future to further our understanding of DEET and its insect-repelling properties. One area of research could focus on developing new insect repellents that are more effective than DEET against certain insects. Another area of research could focus on identifying the potential toxic effects of DEET on the human body, particularly in children. Additionally, research could be conducted to develop new formulations of DEET that are more effective and less toxic than current formulations.
Synthesemethoden
DEET is synthesized by reacting N,N-diethyl-m-toluamide with thionyl chloride and hydrogen chloride gas. The reaction yields 3-chloro-N,N-diethyl-4-methylbenzamide, which is then purified by distillation. The synthesis of DEET is a straightforward process, and the compound is readily available for use in insect repellents.
Wissenschaftliche Forschungsanwendungen
DEET has been extensively studied for its insect-repelling properties. It has been found to be effective against a wide range of insects, including mosquitoes, ticks, and fleas. DEET works by interfering with the insect's ability to detect carbon dioxide, which is a key component of their host-finding behavior. DEET also repels insects by masking the scent of the host, making it difficult for the insect to locate its prey.
Eigenschaften
IUPAC Name |
3-chloro-N,N-diethyl-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO/c1-4-14(5-2)12(15)10-7-6-9(3)11(13)8-10/h6-8H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCMSDBZNFXFJER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC(=C(C=C1)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 3-[(3,6-dichloro-2-methoxybenzoyl)amino]benzoate](/img/structure/B5748581.png)
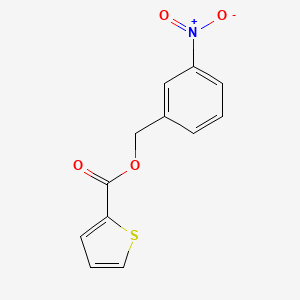
![methyl [3-(4-ethoxyphenyl)-4-oxo-2-thioxo-1-imidazolidinyl]acetate](/img/structure/B5748591.png)
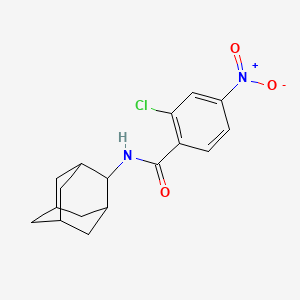
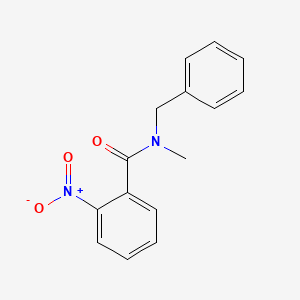
![N-[2-(4-fluorophenyl)ethyl]-3-methyl-2-nitrobenzamide](/img/structure/B5748611.png)
![N-[2-(benzyloxy)-3-ethoxybenzyl]-4H-1,2,4-triazol-4-amine](/img/structure/B5748615.png)
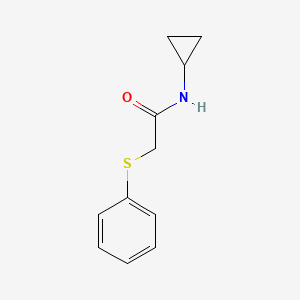
![2-{[1-(3-acetylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5748625.png)
![1,3-benzodioxole-5-carbaldehyde (3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazone](/img/structure/B5748633.png)
![N-cycloheptyl-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5748637.png)
![2-(4-chlorophenyl)-N-[(cyclopentylamino)carbonothioyl]acetamide](/img/structure/B5748646.png)
![4-{5-[(1-naphthyloxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5748661.png)
